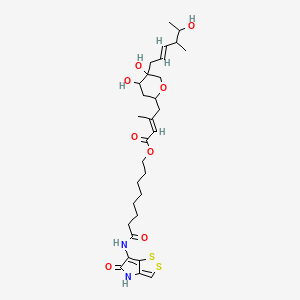
thiomarinol G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiomarinol G is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antibacterial agent, an antimicrobial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester, a cyclic ether and a triol.
Applications De Recherche Scientifique
Antibiotic Synthesis and Potency
Thiomarinol G, a marine antibiotic isolated from the bacterium Alteromonas rava, has shown significant potential due to its broad-spectrum antibiotic properties effective against both Gram-positive and Gram-negative bacteria. The synthetic pathway of thiomarinol has been a subject of interest, with notable achievements in its total synthesis. A remarkable example is the catalytic asymmetric synthesis of thiomarinol antibiotics, which achieved a global yield of 22% from 3-boronoacrolein pinacolate. This synthesis featured an enantio-, regio-, E/Z-, and diastereoselective three-component inverse electron demand Diels-Alder/allylboration sequence, providing insights into the efficient production of this potent antibiotic (Gao & Hall, 2005).
Enzymatic Basis of Biosynthesis
The enzymatic process underlying thiomarinol biosynthesis has been explored, revealing its hybrid structure composed of pseudomonic acid analogue and holothin, linked by an amide bond. Contrary to previous assumptions, TmlU, an enzyme previously thought to be solely responsible for this bond formation, actually functions as a CoA ligase. This enzyme activates pseudomonic acid as a thioester, which is then processed by the acetyltransferase HolE to catalyze the amidation. This finding provides a deeper understanding of the biosynthesis of thiomarinol and opens avenues for the engineering of new hybrid molecules (Dunn et al., 2015).
Antibiotic Activity Against MRSA
A significant aspect of thiomarinol G's research involves its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Thiomarinol A, a variant of thiomarinol G, demonstrates over 100-fold greater potency than mupirocin against mupirocin-sensitive MRSA. This increased efficacy is attributed to thiomarinol A targeting isoleucyl-tRNA synthetase (IleRS) with picomolar Ki and binding with low femtomolar affinity. Additionally, thiomarinol A shows effectiveness against high-level mupirocin-resistant MRSA, suggesting a dual mode of action that may include IleRS inhibition and metal chelation (Johnson et al., 2021).
Hybrid Antibiotic Engineering
Research has also focused on the engineering of thiomarinol antibiotics to enhance their activity against MRSA. The synthesis of novel thiomarinol derivatives and their preliminary antibacterial evaluation have shown that certain simplified analogs exhibit more activity than thiomarinol H. These findings indicate the potential for creating more effective variants of thiomarinol for combating antibiotic-resistant bacteria (Marion et al., 2009).
Propriétés
Nom du produit |
thiomarinol G |
|---|---|
Formule moléculaire |
C30H44N2O8S2 |
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[4,5-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H44N2O8S2/c1-19(14-22-16-24(34)30(38,18-40-22)12-9-10-20(2)21(3)33)15-26(36)39-13-8-6-4-5-7-11-25(35)32-27-28-23(17-41-42-28)31-29(27)37/h9-10,15,17,20-22,24,33-34,38H,4-8,11-14,16,18H2,1-3H3,(H,31,37)(H,32,35)/b10-9+,19-15+ |
Clé InChI |
FCMYPMGTCIMUMZ-DJKNXTBSSA-N |
SMILES isomérique |
CC(/C=C/CC1(COC(CC1O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O |
SMILES canonique |
CC(C=CCC1(COC(CC1O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |
Synonymes |
thiomarinol g TMG cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



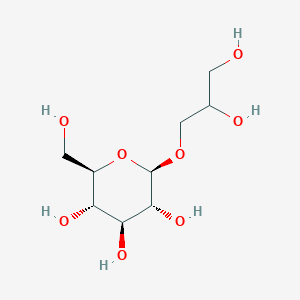
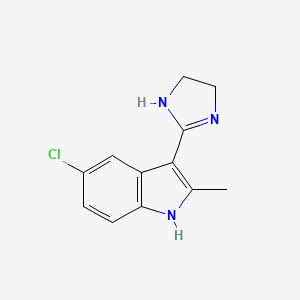
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)
![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)
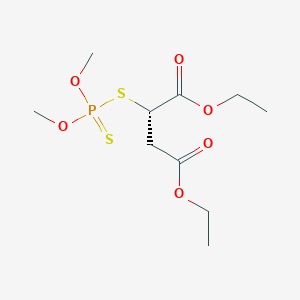
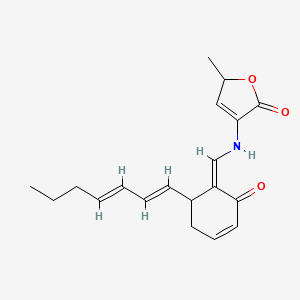
![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)

![[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B1249048.png)
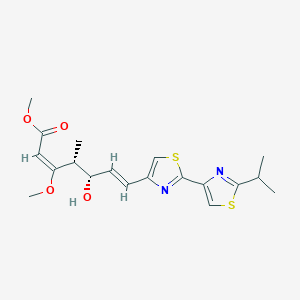
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1249053.png)
![Methyl 2-[2-(2-methoxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1249056.png)
![(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249057.png)